4-butyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexane carboxamide core with a butyl group and a thiadiazole ring substituted with a trifluoromethylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Introduction of the Trifluoromethylbenzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the thiadiazole derivative with a cyclohexanecarboxamide derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification processes: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the trifluoromethylbenzyl group.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biological processes involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 4-butyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}cyclohexyl)cyclohexanecarboxamide
- 4-butyl-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide
Uniqueness
4-butyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the thiadiazole ring and the trifluoromethylbenzylthio group. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3OS2/c1-2-3-5-14-8-10-16(11-9-14)18(28)25-19-26-27-20(30-19)29-13-15-6-4-7-17(12-15)21(22,23)24/h4,6-7,12,14,16H,2-3,5,8-11,13H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKFPSRCWFHFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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